In-Depth Technical Guide to 1,3,5-Trifluoro-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery
In-Depth Technical Guide to 1,3,5-Trifluoro-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 1,3,5-Trifluoro-2-nitrobenzene, a key fluorinated building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and illustrates its application in the synthesis of valuable pharmaceutical intermediates.
Core Molecular Information
1,3,5-Trifluoro-2-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with three fluorine atoms and one nitro group. The strategic placement of these functional groups makes it a highly reactive and versatile intermediate in organic synthesis.
Molecular Formula: C₆H₂F₃NO₂
Molecular Weight: 177.08 g/mol
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of 1,3,5-Trifluoro-2-nitrobenzene is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 315-14-0 |
| Appearance | Pale yellow solid |
| Melting Point | 3.5 °C (lit.) |
| Boiling Point | 182-185 °C (lit.) |
| Density | 1.514 g/mL at 25 °C (lit.) |
| Solubility | Insoluble in water, soluble in organic solvents. |
| Hazard Class | 6.1 (Toxic) |
| Signal Word | Warning |
Synthesis of 1,3,5-Trifluoro-2-nitrobenzene
The synthesis of 1,3,5-Trifluoro-2-nitrobenzene is typically achieved through the electrophilic nitration of 1,3,5-trifluorobenzene. The fluorine atoms are deactivating and ortho-, para-directing, while the symmetrical nature of the starting material leads to a single possible mono-nitrated product.
Experimental Protocol: Nitration of 1,3,5-Trifluorobenzene
This protocol details a representative method for the laboratory-scale synthesis of 1,3,5-Trifluoro-2-nitrobenzene.
Materials:
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1,3,5-Trifluorobenzene
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Dichloromethane
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
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Slowly add 1,3,5-trifluorobenzene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 20°C.
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Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of 1,3,5-trifluorobenzene in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 10-20°C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the reaction.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,3,5-Trifluoro-2-nitrobenzene.
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The crude product can be further purified by vacuum distillation.
Applications in Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1] 1,3,5-Trifluoro-2-nitrobenzene serves as a valuable starting material for introducing a trifluorinated phenyl moiety into more complex molecules.
A key application of 1,3,5-Trifluoro-2-nitrobenzene is in the synthesis of 2,4,6-trifluoroaniline. This is achieved through the reduction of the nitro group to an amine. 2,4,6-trifluoroaniline is a crucial intermediate for various pharmaceutical compounds.
Experimental Workflow: Synthesis of 2,4,6-Trifluoroaniline
The following diagram illustrates the logical workflow for the synthesis of 2,4,6-trifluoroaniline from 1,3,5-trifluorobenzene, proceeding through the intermediate 1,3,5-Trifluoro-2-nitrobenzene.
Caption: Synthetic pathway from 1,3,5-trifluorobenzene to 2,4,6-trifluoroaniline.
This workflow highlights the pivotal role of 1,3,5-Trifluoro-2-nitrobenzene as a key intermediate. The resulting 2,4,6-trifluoroaniline can then be utilized in a variety of subsequent reactions, such as nucleophilic aromatic substitutions or amide bond formations, to construct more complex drug-like molecules.
